molecular formula C15H15NO3 B14440595 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- CAS No. 79443-71-3

1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-

Cat. No.: B14440595
CAS No.: 79443-71-3
M. Wt: 257.28 g/mol
InChI Key: MQTBQGWJKLGZSG-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a dione group and a substituted cyclohexyl group, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- can be achieved through several methods:

Industrial Production Methods

Industrial production of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- typically involves large-scale synthesis using optimized catalytic processes. The choice of catalysts, reaction conditions, and purification methods are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]- is unique due to its specific substitution pattern and the presence of both dione and cyclohexyl groups.

Properties

CAS No.

79443-71-3

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-[(2-oxocyclohexyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C15H15NO3/c17-13-8-4-1-5-10(13)9-16-14(18)11-6-2-3-7-12(11)15(16)19/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

MQTBQGWJKLGZSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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